5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and an ethylpiperazinyl moiety in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with 4-chlorophenyl and 4-ethylpiperazinyl substituents. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)-4-(4-benzylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine lies in its specific substituents, which may confer distinct pharmacological properties compared to its analogs. The ethyl group on the piperazine ring, for example, could influence its binding affinity to biological targets and its overall bioavailability.
Properties
Molecular Formula |
C18H19ClN4S |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H19ClN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
SEOVLQZYRHFENU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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